2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride, commonly known as Tirofiban, is a synthetic organic compound classified as a glycoprotein IIb/IIIa inhibitor. It is primarily used as an antiplatelet agent in clinical settings to prevent thrombotic events in patients with acute coronary syndromes. The compound has been approved by the FDA since 1998 and is marketed under the brand name Aggrastat® .
Tirofiban is derived from L-tyrosine, with modifications that include the substitution of a hydrogen atom on the amino group with a butylsulfonyl group. This structural modification enhances its pharmacological activity. The compound falls under the category of synthetic organic compounds and is recognized for its role in cardiovascular therapeutics .
The synthesis of Tirofiban involves several steps, typically starting from L-tyrosine. The process includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the synthesis .
The molecular formula of Tirofiban is , with a molecular weight of approximately 440.6 g/mol. The structure features a butylsulfonyl group attached to an amino acid backbone, along with a phenyl ring substituted with a piperidine moiety.
The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques, which reveal the spatial arrangement of atoms and functional groups critical for its biological activity .
Tirofiban primarily acts by inhibiting glycoprotein IIb/IIIa receptors on platelets, preventing platelet aggregation. This mechanism is crucial in reducing thrombus formation during acute coronary events.
In vitro studies demonstrate that Tirofiban binds reversibly to the glycoprotein IIb/IIIa receptor, blocking fibrinogen from attaching to activated platelets. This action significantly decreases platelet aggregation in response to various agonists .
The mechanism involves:
Clinical studies have shown that Tirofiban effectively reduces major adverse cardiac events in patients undergoing percutaneous coronary interventions .
Relevant analyses indicate that Tirofiban maintains its efficacy within specified conditions, making it suitable for clinical use .
Tirofiban's primary application is in cardiology, particularly for:
Research continues into potential new applications in other areas of cardiovascular medicine and beyond, reflecting its importance as a therapeutic agent .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8